molecular formula C11H12N2O B1604657 N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine CAS No. 852431-00-6

N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine

Cat. No. B1604657
M. Wt: 188.23 g/mol
InChI Key: IUBUISGKALKRFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

MPX can be synthesized through various methods, including the Mannich reaction, Buchwald-Hartwig amination, and reductive amination. The synthesis of MPX using the Mannich reaction involves the reaction between an aldehyde, amine, and formaldehyde in the presence of a catalyst.


Molecular Structure Analysis

The molecular structure of MPX is represented by the SMILES string Cl.CNCc1cc(no1)-c2ccccc2 . The InChI representation is 1S/C11H12N2O.ClH/c1-12-8-10-7-11(13-14-10)9-5-3-2-4-6-9;/h2-7,12H,8H2,1H3;1H .


Physical And Chemical Properties Analysis

MPX is a white, crystalline solid with a molecular weight of 203.24 g/mol. It is slightly soluble in water and has a melting point of 148-150°C, making it relatively stable at room temperature. In addition, MPX is stable at different pH ranges and in varying ionic solutions, indicating that it can withstand different environmental conditions.

Scientific Research Applications

Neurochemistry and Neurotoxicity

Neurochemical studies have explored compounds structurally related to N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine, focusing on their interactions with neurotransmitter systems, particularly serotonin and dopamine. Research has indicated that substances like MDMA, a phenylisopropylamine derivative, exhibit both stimulant and mild hallucinogenic effects. These effects are mediated through their action on serotonin and dopamine neurotransmitter systems, leading to increased neurotransmitter release and altered neurochemical balance. The neurotoxic potential of such compounds, particularly through their serotonergic neurotoxicity, has been a significant concern, highlighting the importance of understanding their neurochemical impacts for therapeutic applications and harm reduction (McKenna & Peroutka, 1990).

Cytochrome P450 Isoforms and Drug Metabolism

Research on cytochrome P450 (CYP) enzymes, which metabolize a diverse number of drugs, including potentially compounds similar to N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine, highlights the complexity of predicting drug-drug interactions. Studies have focused on identifying potent and selective chemical inhibitors for various CYP isoforms, crucial for understanding the metabolism of drugs and their potential interactions within the body (Khojasteh et al., 2011).

Biological Hydrogen Methanation

While not directly related to the pharmacological applications of N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine, research into biological hydrogen methanation provides an example of the diverse scientific applications of chemical compounds. This process, relevant in the context of renewable energy, involves the conversion of electricity into natural gas, illustrating the potential of chemical compounds in environmental technology (Lecker et al., 2017).

Recreational Tryptamine Review

Research has also delved into the properties and impacts of psychoactive substances like tryptamines, which share structural features with the compound of interest. These studies provide insights into the pharmacological, physiological, and toxicological characteristics of these substances, contributing to a broader understanding of their effects on human health and behavior (Corkery et al., 2012).

Safety And Hazards

The safety information for MPX indicates that it has an acute oral toxicity (Hazard Statements H302) . Therefore, it should be handled with care. High doses of MPX have been shown to cause neurotoxicity, hepatotoxicity, and renal toxicity.

properties

IUPAC Name

N-methyl-1-(3-phenyl-1,2-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-8-10-7-11(13-14-10)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBUISGKALKRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640421
Record name N-Methyl-1-(3-phenyl-1,2-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine

CAS RN

852431-00-6
Record name N-Methyl-1-(3-phenyl-1,2-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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